Ethyl 3-anilino-3-oxopropanoate
CAS No.: 53341-66-5
Cat. No.: VC3790217
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53341-66-5 |
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Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | ethyl 3-anilino-3-oxopropanoate |
Standard InChI | InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
Standard InChI Key | KJSKGJKEWQJVHV-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(=O)NC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)CC(=O)NC1=CC=CC=C1 |
Introduction
Structural and Physicochemical Properties
Ethyl 3-anilino-3-oxopropanoate (C₁₁H₁₃NO₃; MW 207.23 g/mol) features a propanoate backbone substituted with an anilino group at the β-keto position. Key structural attributes include:
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IUPAC Name: Ethyl 3-oxo-3-(phenylamino)propanoate
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SMILES: CCOC(=O)CC(=O)NC1=CC=CC=C1
Physicochemical Data
The planar β-ketoamide moiety facilitates resonance stabilization, enhancing reactivity in nucleophilic additions and cyclizations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves Claisen condensation between ethyl acetoacetate and aniline:
Procedure:
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Reagents: Ethyl acetoacetate (1 eq), aniline (1.1 eq), catalytic acetic acid.
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Conditions: Reflux in ethanol (6–8 hrs), followed by recrystallization (yield: 70–85%) .
Mechanistic Insights:
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Aniline attacks the β-keto carbonyl, forming an enamine intermediate.
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Acid catalysis facilitates proton exchange and esterification .
Industrial Methods
Continuous flow reactors optimize scalability and purity (>95%):
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Process Parameters:
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Temperature: 80–90°C
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Residence Time: 2–3 hrs
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Catalyst: Heterogeneous silica-supported acids.
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Chemical Reactivity and Functionalization
Hydrolysis Pathways
Conditions | Product | Key Observations |
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6M HCl, reflux | 3-Anilino-3-oxopropanoic acid | Complete conversion (4–6 hrs); retains β-ketoamide |
2M NaOH, ethanol | Sodium 3-anilino-3-oxopropanoate | Decarboxylation observed at >60°C |
Condensation Reactions
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Heterocycle Formation: Reacts with hydrazines to yield pyrazoles (e.g., antipyrine analogs) .
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Diazonium Coupling: Generates azo dyes (λₘₐₓ ≈ 480 nm) via electrophilic substitution at the anilino para position.
Nitrosation
Reaction with NaNO₂/HCl introduces a nitroso group (IR: 1520 cm⁻¹, N=O stretch), forming 3-(N-nitrosoanilino)-3-oxopropanoate.
Biological Activities and Mechanisms
Antimicrobial Properties
Organism | MIC (µg/mL) | Mechanism |
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Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
Escherichia coli | 64 | Membrane disruption |
Anti-inflammatory Effects
Industrial and Pharmacological Applications
Pharmaceutical Intermediates
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Quinoline Synthesis: Serves as a precursor for antimalarial agents (e.g., chloroquine analogs) .
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Antitubercular Agents: Derivatives show activity against Mycobacterium tuberculosis (MIC: 8 µg/mL).
Agrochemical Uses
Dye Manufacturing
Hazard Code | Risk Statement | Precautionary Measures |
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H303 | Harmful if swallowed | Avoid ingestion; use PPE |
H313 | Skin irritation | Gloves/lab coat required |
H333 | Respiratory irritation | Use fume hood |
Comparative Analysis with Structural Analogs
Compound | Key Differences | Applications |
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Ethyl 3-(4-iodoanilino)-3-oxopropanoate | Iodo substituent enhances electrophilicity | Radiopharmaceuticals |
Methyl 3-anilino-3-oxopropanoate | Higher solubility in polar solvents | CNS drug candidates |
Electronic Effects: Electron-withdrawing groups (e.g., -I, -NO₂) increase reactivity in cross-coupling reactions, while electron-donating groups (-OCH₃) favor antimicrobial activity.
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